molecular formula C11H20O3 B12617735 Hexyl 2-hydroxypent-4-enoate CAS No. 922160-47-2

Hexyl 2-hydroxypent-4-enoate

Cat. No.: B12617735
CAS No.: 922160-47-2
M. Wt: 200.27 g/mol
InChI Key: LDNLTQKALNTVIX-UHFFFAOYSA-N
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Description

Hexyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C11H20O3 It is an ester formed from hexanol and 2-hydroxypent-4-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 2-hydroxypent-4-enoate can be synthesized through an esterification reaction between hexanol and 2-hydroxypent-4-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as metal composite oxides, can enhance the efficiency of the esterification process and allow for the recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-hydroxypent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl 2-hydroxypent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of hexanol and 2-hydroxypent-4-enoic acid. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Hexyl 2-hydroxypent-4-enoate can be compared with other similar compounds, such as:

    Hexyl acetate: Another ester with a similar structure but different functional groups.

    Hexyl hexanoate: An ester with a longer carbon chain.

    Ethyl 3-hydroxypent-4-enoate: A similar ester with a different alkyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Properties

CAS No.

922160-47-2

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

hexyl 2-hydroxypent-4-enoate

InChI

InChI=1S/C11H20O3/c1-3-5-6-7-9-14-11(13)10(12)8-4-2/h4,10,12H,2-3,5-9H2,1H3

InChI Key

LDNLTQKALNTVIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(CC=C)O

Origin of Product

United States

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